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Nitrovin (NTV) is a antimicrobial growth promoter belonging to the nitrofuran class. Nitrofurans, including

nitrovin, have been banned for use in food-producing animals in many jurisdictions, including the European

Union, due to concerns about their potential carcinogenic and mutagenic effects [1] [2]. As non-allowed

pharmacologically active substances, they do not have a maximum residue limit (MRL) listed in EU

legislation. Their use is considered illegal, necessitating robust monitoring methods to detect non-compliance

[1].

A significant challenge in monitoring nitrovin abuse is its rapid metabolism and clearance. The parent

nitrovin molecule is quickly depleted from tissues, making its direct detection impractical for residue

control. Therefore, the verification of a stable and persistent marker residue is crucial for effective

surveillance [1] [2].

Verification of Aminoguanidine as a Marker Residue

Scientific Rationale

Recent research has confirmed that bound aminoguanidine (AGN) serves as a suitable marker residue for

monitoring the illegal use of nitrovin [1] [2]. This verification followed a series of controlled in-life studies

and rigorous analytical validation.

The metabolic relationship between nitrovin and its marker residue, bound aminoguanidine (AGN), and the

subsequent analytical workflow can be summarized as follows:
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Key Experimental Findings

A pivotal study involved feeding pigs a nitrovin-medicated diet at a concentration of 50 mg/kg feed. Tissues

—including kidney, muscle, and liver—along with plasma, were collected on various days post-withdrawal

(withdrawal day 0 and beyond) and analyzed for bound AGN, total AGN, and the parent nitrovin compound

[1] [2].

Persistence of AGN vs. Parent Nitrovin: The parent nitrovin drug was only detected in kidney

tissues at low concentrations and exclusively on withdrawal day 0. In contrast, bound AGN residues
were found to persist in all tested tissues for a significantly longer duration [1] [2].

Tissue Distribution: The concentration of AGN residues was not uniform across tissues. The highest
levels were consistently found in the liver, making it a primary target for monitoring. Intermediate
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levels were found in the kidney, and the lowest concentrations were detected in muscle tissue [1] [2].

Conclusion: The persistence and distribution profile of bound AGN confirm its suitability as a reliable
marker residue for enforcing the ban on nitrovin use in food animal production [1].

Quantitative Data on Residue Depletion

The following table summarizes the key findings from the tissue distribution and depletion study of nitrovin

and its marker residue, aminoguanidine (AGN) [1] [2].

Table 1: Tissue Distribution and Depletion of Nitrovin and Bound Aminoguanidine (AGN) in Pigs Fed

50 mg/kg Nitrovin

Tissue
Parent Nitrovin (NTV)
Detection

Bound AGN Concentration
(Relative) & Persistence

Remarks

Liver Not detected Highest concentration among all

tissues. Persists for a significant
withdrawal period.

Primary target tissue for

residue monitoring.

Kidney Detected at low levels
only on Withdrawal
Day 0.

Intermediate concentration.
Persists longer than the parent

compound.

Parent compound clears
rapidly; AGN remains

detectable.

Muscle Not detected Lowest concentration among all

tissues.

Less suitable for monitoring

due to lower residue levels.

Plasma Information not

specified in search
results.

Detected and analyzable. Useful for live animal

screening or
complementary data.

Detailed Analytical Protocol for Bound AGN

This protocol outlines the procedure for the extraction, hydrolysis, and analysis of bound aminoguanidine

from porcine tissues, based on the methodologies employed in the verification study.
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Sample Preparation Workflow

The multi-step process for preparing tissue samples for analysis is illustrated below:

Homogenized Tissue Sample
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(e.g., with 0.1-0.2M HCl)
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Derivatization
(e.g., with Nitrobenzaldehyde)
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(e.g., with Ethyl Acetate)
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Quantify
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Materials and Reagents

Tissues: Liver, kidney, or muscle, homogenized.
Chemicals: Hydrochloric acid (HCl, analytical grade), nitrobenzaldehyde (or other suitable

derivatizing agent), ethyl acetate, methanol, water (LC-MS grade).
Standards: Certified reference standards of aminoguanidine and nitrovin for calibration and quality

control.
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Step-by-Step Procedure

Hydrolysis: Accurately weigh 2.0 ± 0.1 g of homogenized tissue into a suitable tube. Add a volume of
0.1M or 0.2M HCl sufficient to cover the tissue (e.g., 8-10 mL). Vortex mix thoroughly. Incubate the

mixture at a controlled temperature (e.g., 37°C or higher, such as 60°C) for a period of 12-16 hours
(overnight) to hydrolyze the protein-bound metabolites and release free aminoguanidine [1].

Derivatization: After hydrolysis and cooling, adjust the pH to approximately 7.0 using NaOH or a
suitable buffer. Add a solution of nitrobenzaldehyde to the mixture. Vortex and incubate (e.g., at 37°C

for 60-90 minutes) to form the nitrophenyl derivative of aminoguanidine, which improves
chromatographic behavior and detection sensitivity [1].

Extraction: Add a volume of ethyl acetate to the derivatized sample (e.g., 5-10 mL). Cap the tube
and shake vigorously for several minutes to extract the derivative into the organic phase. Centrifuge

to separate the layers clearly. Transfer the organic (upper) layer to a clean tube. The extraction step
may be repeated to improve recovery. The combined organic extracts are then evaporated to dryness

under a gentle stream of nitrogen at a warm temperature (e.g., 40-50°C).
Reconstitution: Reconstitute the dry residue in an appropriate volume of a mobile phase compatible

with LC-MS/MS analysis (e.g., a methanol/water mixture). Vortex and centrifuge before transfer to an
autosampler vial.

Instrumental Analysis and Method Validation

LC-MS/MS Analysis

Chromatography: Utilize a reverse-phase C18 column. A gradient elution program is recommended,
using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B), to

achieve optimal separation of the AGN derivative.
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The specific precursor ion
> product ion transitions for the AGN derivative must be established and optimized during method

development.

Method Validation Guidance

While the cited research confirms the persistence of AGN, your laboratory's analytical method must be fully

validated. The following table outlines key validation parameters based on general guidelines for analytical
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procedures and specific insights from nitrofuran analysis [1] [3] [4].

Table 2: Key Method Validation Parameters for Quantifying Bound AGN

Parameter
Acceptance Criteria
(Example)

Experimental Approach

Specificity No interference at the
retention time of the AGN

derivative from blank tissue
samples.

Analyze a minimum of 6 blank tissue samples
from different sources.

Linearity R² ≥ 0.99 over the calibrated
range (e.g., 0.1-5.0 µg/kg).

Analyze calibration standards in duplicate across
the range.

Accuracy Mean recovery of 80-110% for
QC samples.

Spike blank tissue with AGN standard at low,
mid, and high concentrations (n=6 each).

Precision Repeatability (RSD ≤ 15%)
and within-lab reproducibility

(RSD ≤ 20%).

Analyze replicated QC samples within a single
run and over multiple different runs/days.

Limit of
Quantification
(LOQ)

Signal-to-noise ratio ≥ 10, with

defined accuracy and
precision at this level.

Determine based on the lowest calibrant level

that meets precision/accuracy criteria. Ideally,
should be low enough to detect residues from

misuse.

Stability Analyte stability demonstrated

in tissue, during hydrolysis,
and in final extract.

Evaluate short-term, long-term, and processed

sample stability.

Quality Assurance and Reporting

Quality Controls: Each batch of samples must include a procedural blank, a calibrant, and spiked

quality control samples at relevant concentrations to ensure the validity of the run.
Confirmation Criteria: For a positive finding, the following criteria should be met: (1) The signal-to-

noise ratio for the AGN derivative must be ≥ 3:1 for the LOQ and ≥ 10:1 for positive identification; (2)
The retention time must match that of the calibration standard within a specified tolerance (e.g., ± 0.1
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min); (3) The ion ratio between the quantifier and qualifier MRM transitions must be within the

permitted tolerance of the mean ratio from the standards (e.g., ± 20-30%).
Reporting: The final report should clearly state the concentration of bound aminoguanidine found,

the tissue analyzed, the method used, and the conclusion regarding compliance with regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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